Cas no 2166255-77-0 ((1R,2R)-2-Fluoro-N-methylcyclopentan-1-amine)

(1R,2R)-2-Fluoro-N-methylcyclopentan-1-amine is a chiral fluorinated cyclopentylamine derivative with potential applications in pharmaceutical and agrochemical research. Its stereospecific (1R,2R) configuration and fluorine substitution impart unique electronic and steric properties, making it a valuable intermediate for the synthesis of bioactive molecules. The presence of the N-methyl group enhances lipophilicity, which can influence pharmacokinetic profiles. This compound is particularly useful in medicinal chemistry for exploring structure-activity relationships (SAR) in drug discovery, especially for CNS-targeting agents or enzyme inhibitors. High enantiomeric purity ensures reproducibility in research applications. Its stability and well-defined stereochemistry make it a reliable building block for asymmetric synthesis and scaffold diversification.
(1R,2R)-2-Fluoro-N-methylcyclopentan-1-amine structure
2166255-77-0 structure
Product Name:(1R,2R)-2-Fluoro-N-methylcyclopentan-1-amine
CAS No:2166255-77-0
MF:C6H12FN
MW:117.164585113525
CID:5043900
Update Time:2025-05-22

(1R,2R)-2-Fluoro-N-methylcyclopentan-1-amine Chemical and Physical Properties

Names and Identifiers

    • (1R,2R)-2-fluoro-N-methylcyclopentan-1-amine
    • (1R,2R)-2-Fluoro-N-methylcyclopentan-1-amine
    • Inchi: 1S/C6H12FN/c1-8-6-4-2-3-5(6)7/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1
    • InChI Key: RDPWAVIPPRFRLL-PHDIDXHHSA-N
    • SMILES: F[C@@H]1CCC[C@H]1NC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 74.9
  • XLogP3: 1.1
  • Topological Polar Surface Area: 12

(1R,2R)-2-Fluoro-N-methylcyclopentan-1-amine Pricemore >>

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Additional information on (1R,2R)-2-Fluoro-N-methylcyclopentan-1-amine

Exploring the Unique Properties and Applications of (1R,2R)-2-Fluoro-N-methylcyclopentan-1-amine (CAS No. 2166255-77-0)

In the ever-evolving landscape of chemical research, (1R,2R)-2-Fluoro-N-methylcyclopentan-1-amine (CAS No. 2166255-77-0) has emerged as a compound of significant interest. This stereospecific fluorinated cyclopentane derivative combines a unique structural framework with potential applications in medicinal chemistry, material science, and asymmetric synthesis. The presence of both fluorine substitution and chiral amine functionality in this molecule makes it particularly valuable for researchers investigating bioisosteric replacements and conformational restriction strategies in drug design.

The growing demand for chiral building blocks in pharmaceutical development has brought compounds like (1R,2R)-2-Fluoro-N-methylcyclopentan-1-amine into focus. Recent studies suggest that the fluorine atom at the 2-position of the cyclopentane ring can significantly influence the molecule's metabolic stability and binding affinity, making it a valuable scaffold for CNS-targeting compounds. This aligns with current industry trends toward developing more selective and metabolically stable therapeutic agents.

From a synthetic chemistry perspective, the preparation of 2166255-77-0 involves sophisticated asymmetric synthesis techniques, including chiral resolution or enantioselective catalysis. The stereochemical purity of this compound is crucial for its applications, as even minor enantiomeric impurities can dramatically affect biological activity. Researchers are particularly interested in developing more efficient routes to this fluorinated amine, with recent literature focusing on transition metal-catalyzed asymmetric hydrogenation approaches.

The physicochemical properties of (1R,2R)-2-Fluoro-N-methylcyclopentan-1-amine contribute to its versatility. The cyclopentane ring provides a balance between conformational flexibility and rigidity, while the N-methyl group influences basicity and solubility characteristics. These features make it an attractive intermediate for developing compounds with improved blood-brain barrier penetration or modified pharmacokinetic profiles - key considerations in modern drug discovery programs.

Beyond pharmaceutical applications, this compound has shown promise in catalysis research and functional material development. The combination of fluorine and amine functionalities creates unique electronic properties that can be exploited in designing organocatalysts or ligands for metal complexes. Recent patent literature indicates growing interest in using such fluorinated cyclic amines as components in advanced materials with specialized optical or electronic characteristics.

Quality control and analytical characterization of CAS 2166255-77-0 present specific challenges due to its chiral nature and potential for racemization. Advanced techniques such as chiral HPLC, NMR spectroscopy, and mass spectrometry are typically employed to ensure compound integrity. The development of robust analytical methods for this and similar fluorinated chiral amines remains an active area of research in analytical chemistry.

As regulatory requirements for pharmaceutical intermediates become more stringent, the importance of well-characterized compounds like (1R,2R)-2-Fluoro-N-methylcyclopentan-1-amine continues to grow. The compound's structural features and synthetic versatility position it as a valuable tool for addressing current challenges in drug discovery, particularly in areas requiring precise control of molecular conformation and electronic properties.

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